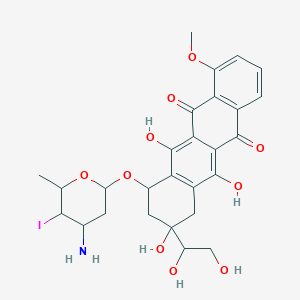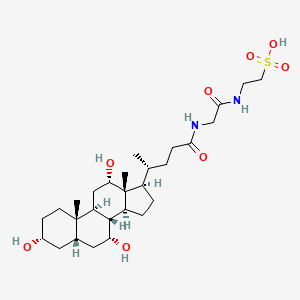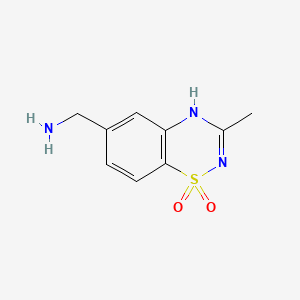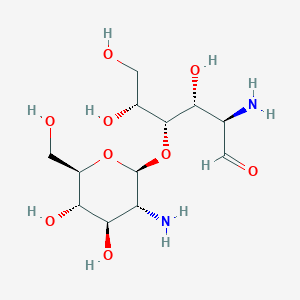
2-Nitrophenyl selenocyanate
Overview
Description
Synthesis Analysis
The synthesis of 2-nitrophenyl selenocyanate and its derivatives involves several methods, including the reaction of o-nitro- and p-nitro-phenyl selenocyanates with arylthiols, leading to the formation of diselenides or selenenyl sulphides as main products (Clark & Al-Turaihi, 1977). Electrochemical methods have also been explored, such as the selenium catalytic synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes, demonstrating alternative pathways for compound formation (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various techniques, revealing the presence of strong intramolecular C-SeO/N chalcogen bonds. Single-crystal X-ray diffraction studies show these compounds are stabilized mainly by these interactions, which are crucial for designing drugs containing selenium (Wang, Liu, & Wang, 2018).
Chemical Reactions and Properties
This compound reacts with different reagents, leading to a variety of products. Its reaction with nucleophiles, for example, affords substitution products, while its interaction with selenocyanate anion results in the formation of selenadiazoline derivatives. These reactions demonstrate the compound's reactivity and potential for synthesis of diverse chemical entities (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of this compound, such as melting points and decomposition temperatures, have been studied through thermogravimetric and differential scanning calorimetry thermogram analyses. These properties are influenced by the structural characteristics of the compound, highlighting its stability and potential applications (Wang, Liu, & Wang, 2018).
Chemical Properties Analysis
Mass spectral investigations have provided insights into the chemical properties of this compound, revealing fragmentation modes and the presence of intramolecular contacts, which are essential for understanding the compound's reactivity and stability under various conditions (Benedetti et al., 1982).
Scientific Research Applications
Crystal Engineering and Drug Design
2-Nitrophenyl selenocyanate (2-NPSC) has been found to play a significant role in crystal engineering due to its robust C-SeO and C-SeN chalcogen bonds. Research by Wang et al. (2018) highlights the use of 2-NPSC in stabilizing polymorphic and monomorphic crystals through intermolecular and intramolecular chalcogen bonds. This has implications for engineering functional crystals and drug design, especially in incorporating selenium into pharmaceuticals (Wang, Liu, & Wang, 2018).
Organic Synthesis
The reaction of 2-NPSC with various compounds has been extensively studied. Clark and Al-Turaihi (1977) investigated the interaction of 2-NPSC with aromatic thiols, leading to the formation of diselenides or selenenyl sulphides, which are important in organic synthesis and have potential applications in various chemical industries (Clark & Al-Turaihi, 1977).
Chemical Reactions and Cyanation
Dong and Paquette (2007) described a unique case where 2-NPSC was involved in a Mitsunobu substitution, leading to the formation of a nitrile product. This study provides insights into the diverse reactivity of 2-NPSC and its potential in specialized organic reactions (Dong & Paquette, 2007).
Functional Crystal Development
o-Nitrobenzeneseleninic Acid, derived from the hydrolysis of 2-NPSC, is noted for its application in catalyzing various oxidation reactions. This compound's stability and reactivity make it a valuable reagent in organic chemistry and functional crystal development (Renga, 2001).
Nutritional and Pharmaceutical Applications
2-NPSC derivatives, like selenotyrosine, have potential applications in enhancing chemical functionality in proteins or peptides. Ganther (2001) discussed the synthesis and applications of these derivatives, emphasizing their stability, redox properties, and potential in pharmaceutical or nutritional applications (Ganther, 2001).
Mass Spectral Analysis
Benedetti et al. (1982) conducted mass spectral investigations on 2-NPSC and related compounds. Their research provides valuable data on fragmentation modes and ion types, contributing to our understanding of these compounds in analytical chemistry (Benedetti, Preti, Tassi, & Tosi, 1982).
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl selenocyanate is the zinc/thiolate clusters of metallothionein . Metallothionein is a family of proteins that bind heavy metals through the thiol group of its cysteine residues .
Mode of Action
This compound interacts with the zinc/thiolate clusters of metallothionein .
Biochemical Pathways
Given its interaction with metallothionein, it can be inferred that it may influence the pathways related to heavy metal detoxification and homeostasis .
Result of Action
Given its interaction with metallothionein, it may influence the binding and detoxification of heavy metals .
properties
IUPAC Name |
(2-nitrophenyl) selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLJWULWKQRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068660 | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51694-22-5 | |
| Record name | 2-Nitrophenyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51694-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl selenocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051694225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl selenocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-nitrophenyl selenocyanate used to prepare 2-nitrobenzeneseleninic acid?
A1: The research paper mentions two main methods for synthesizing 2-nitrobenzeneseleninic acid, both involving this compound as a key intermediate []:
- Method 1: this compound is first hydrolyzed under basic conditions. The resulting product is then reacted with either hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to yield 2-nitrobenzeneseleninic acid.
- Method 2: this compound is used to synthesize bis(2-nitrophenyl) diselenide. This compound can then be oxidized using either 30% hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to obtain 2-nitrobenzeneseleninic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)

![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)






